molecular formula C14H15N3 B1319970 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-85-5

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Cat. No.: B1319970
CAS No.: 937603-85-5
M. Wt: 225.29 g/mol
InChI Key: QPGPWDYYRQUBJT-UHFFFAOYSA-N
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Description

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a heterocyclic compound that features a quinoline and pyridine moiety.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Mode of Action

It can be inferred from similar compounds that it may inhibit pfdhodh . Inhibitors like DSM265 bind to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is structurally divergent from the mammalian orthologue .

Biochemical Pathways

The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting PfDHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . Inhibition of this pathway can disrupt the synthesis of pyrimidine nucleotides, essential components of DNA and RNA, thereby inhibiting the growth and proliferation of the parasite .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

The inhibition of PfDHODH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This can potentially lead to the clearance of the parasite from the host, thereby treating malaria .

Biochemical Analysis

Biochemical Properties

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroquinoline derivatives with pyridine-based reagents. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGPWDYYRQUBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241843
Record name 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937603-85-5
Record name 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937603-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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